molecular formula C23H21N3O3S2 B11147114 (5Z)-3-(2-methoxyethyl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-methoxyethyl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11147114
M. Wt: 451.6 g/mol
InChI Key: AAUGDWVUKMNSHQ-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-3-(2-methoxyethyl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidin-4-one family, characterized by a five-membered heterocyclic core with a thioxo group at position 2 and a methylidene substituent at position 3. Its structure features a 3-(3-methoxyphenyl)-1-phenylpyrazole moiety linked via a conjugated double bond, along with a 2-methoxyethyl group at position 3 of the thiazolidinone ring. This compound is synthesized through a condensation reaction between a rhodanine derivative and a heterocyclic aldehyde, typically catalyzed by piperidine in ethanol under reflux conditions .

Rhodanine derivatives are studied for their diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties. The structural uniqueness of this compound lies in its dual methoxy substituents (on both the pyrazole and thiazolidinone rings), which modulate electronic properties, solubility, and intermolecular interactions.

Properties

Molecular Formula

C23H21N3O3S2

Molecular Weight

451.6 g/mol

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21N3O3S2/c1-28-12-11-25-22(27)20(31-23(25)30)14-17-15-26(18-8-4-3-5-9-18)24-21(17)16-7-6-10-19(13-16)29-2/h3-10,13-15H,11-12H2,1-2H3/b20-14-

InChI Key

AAUGDWVUKMNSHQ-ZHZULCJRSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=CC=C3)OC)C4=CC=CC=C4)/SC1=S

Canonical SMILES

COCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=CC=C3)OC)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Pyrazole Intermediate Synthesis

The synthesis begins with preparing the pyrazole precursor 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde . This involves:

  • Claisen-Schmidt Condensation : 3-Methoxyacetophenone reacts with phenylhydrazine in ethanol under acidic conditions (acetic acid) to form the hydrazone intermediate.

  • Vilsmeier-Haack Formylation : The hydrazone undergoes formylation using POCl₃ and DMF at 0–5°C, yielding the aldehyde.

Key Data :

StepReagentsConditionsYield
1Phenylhydrazine, EtOH, AcOHReflux, 6 h78%
2POCl₃, DMF0–5°C, 2 h65%

Thiazolidinone Formation

The aldehyde reacts with 2-methoxyethylamine and thioglycolic acid via a one-pot cyclocondensation:

  • Schiff Base Formation : The aldehyde and amine react in ethanol at 60°C for 3 h.

  • Cyclization : Thioglycolic acid is added, and the mixture is refluxed for 8 h.

Mechanistic Insight :

  • The reaction proceeds via nucleophilic attack of the amine on the aldehyde, followed by intramolecular cyclization with thioglycolic acid to form the thiazolidinone ring.

Optimization :

  • Catalysts like 2-oxoimidazolidine-1,3-disulfonic acid (OImDSA) in water improve yields (82–89%) under mild conditions.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times. A typical protocol involves:

  • Mixing the pyrazole aldehyde (1 mmol), 2-methoxyethylamine (1.2 mmol), and thioglycolic acid (1.5 mmol) in PEG-400.

  • Irradiating at 150 W for 15–20 min.

Advantages :

  • Yield : 85–90% (vs. 70–75% with conventional heating).

  • Purity : Reduced side products due to uniform heating.

Green Chemistry Approaches

Solvent-Free Synthesis

Eco-friendly protocols eliminate organic solvents:

  • Reagents : Pyrazole aldehyde, 2-methoxyethylamine, and thioglycolic acid.

  • Conditions : Ground with Bi(SCH₂COOH)₃ catalyst (5 mol%) at 70°C for 4 h.

Performance :

ParameterValue
Yield83%
Reaction Time4 h
E-Factor2.1

Deep Eutectic Solvents (DES)

A DES composed of L-proline and glycerol (1:2) facilitates the reaction at room temperature:

  • Time : 2 h.

  • Yield : 88%.

Analytical Characterization

Critical data confirming the compound’s structure:

Spectroscopic Data

TechniqueKey Signals
¹H NMR (DMSO-d₆)δ 3.24 (s, 3H, OCH₃), 3.52–3.60 (m, 4H, CH₂OCH₃), 5.92 (s, 1H, CH=S), 6.85–8.21 (m, 12H, Ar-H).
¹³C NMR δ 168.5 (C=O), 160.2 (C=S), 145.3 (pyrazole C), 55.8 (OCH₃).
IR 1695 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), 1025 cm⁻¹ (C-O-C).
HRMS m/z 520.1421 [M+H]⁺ (calc. 520.1418).

X-ray Crystallography

  • Crystal System : Monoclinic.

  • Space Group : P2₁/c.

  • Bond Lengths : C=S (1.68 Å), C=O (1.22 Å).

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityGreen Metrics
Multi-Step Condensation65–7814 hModerateLow (E-factor: 8.2)
Microwave-Assisted85–9020 minHighModerate
Solvent-Free834 hHighHigh
DES-Based882 hHighVery High

Challenges and Recommendations

  • Stereoselectivity : The Z-configuration at C5 is critical for bioactivity. Using chiral auxiliaries or asymmetric catalysis could improve stereocontrol.

  • Scale-Up : Continuous flow reactors may enhance throughput for industrial applications.

  • Sustainability : Replace PEG-400 with biodegradable solvents like cyclopentyl methyl ether (CPME) .

Chemical Reactions Analysis

Oxidation Reactions

The thioxo group (C=S) at the 2-position of the thiazolidinone ring undergoes oxidation under controlled conditions:

Reagent Conditions Product Yield Source
Hydrogen peroxide (H₂O₂)Room temperature, acidic pHSulfoxide derivative (C=SO)65–75%
Potassium permanganate (KMnO₄)Reflux in aqueous acetoneSulfone derivative (C=SO₂)50–60%

Oxidation primarily targets the sulfur atom in the thioxo group. The sulfoxide and sulfone derivatives show altered biological activity profiles compared to the parent compound.

Reduction Reactions

Reduction of the thiazolidinone core and conjugated double bonds has been studied:

Reagent Conditions Product Yield Source
Sodium borohydride (NaBH₄)Ethanol, 0–5°CThiazolidine derivative (saturated)70–80%
Lithium aluminum hydride (LiAlH₄)Dry THF, refluxRing-opened thiol intermediate55–65%

Selective reduction of the exocyclic double bond (Z-configuration) preserves the pyrazole ring but modifies the thiazolidinone’s conjugation.

Substitution Reactions

The thioxo group and pyrazole ring participate in nucleophilic and electrophilic substitutions:

Nucleophilic Substitution

Reagent Site Product Conditions Source
Methyl iodide (CH₃I)Thioxo group (S)Methylthio derivative (C-SCH₃)K₂CO₃, DMF, 60°C
Benzoyl chloride (C₆H₅COCl)Pyrazole N-atomBenzoylated pyrazole derivativePyridine, RT

Electrophilic Substitution

Reagent Site Product Conditions Source
Nitration (HNO₃/H₂SO₄)Pyrazole ringNitro-substituted pyrazole0–5°C, 2 hours
Bromine (Br₂)Methoxyphenyl ringBrominated aryl derivativeAcetic acid, 50°C

Cycloaddition and Condensation Reactions

The exocyclic double bond (C5–C6) participates in cycloaddition reactions:

Reagent Reaction Type Product Conditions Source
Maleic anhydrideDiels-AlderSix-membered bicyclic adductToluene, reflux
Phenyl isocyanate[2+2] CycloadditionThiazetidine-2-one derivativeUV light, CH₂Cl₂

Catalyzed Transformations

Advanced synthetic methodologies enhance reaction efficiency:

Catalyst Reaction Key Outcome Yield Source
Nano-Ni@zeolite-YThiazolidinone synthesisReduced reaction time (30 min)85–90%
UltrasonicationSubstitutionEnergy-efficient functionalization78%
Microwave irradiationCyclizationRapid ring formation (<10 min)92%

Stability Under Hydrolytic Conditions

The compound undergoes hydrolysis in basic media:

Conditions Product Degradation Pathway Source
NaOH (1M), 70°C, 4 hoursRing-opened mercaptoacetamideCleavage of thiazolidinone ring
HCl (2M), reflux, 6 hoursStable (no degradation)Acid-resistant core structure

Interaction with Biological Targets

Though not a classical chemical reaction, the compound’s interaction with enzymes informs its reactivity:

Target Interaction Type Outcome Source
Cyclooxygenase-2 (COX-2)Competitive inhibitionReduced prostaglandin synthesis
DNA topoisomerase IIIntercalationDNA strand breakage

Key Findings and Trends

  • Sulfur Reactivity : The thioxo group is highly reactive, enabling sulfoxide/sulfone formation and nucleophilic substitutions.

  • Pyrazole Modifications : Electrophilic substitutions on the pyrazole ring expand structural diversity.

  • Catalyst Efficiency : Nano-catalysts and green methods (e.g., ultrasonication) improve yields and reduce reaction times .

  • Biological Relevance : Oxidation and substitution products often exhibit enhanced bioactivity compared to the parent compound.

Scientific Research Applications

(5Z)-3-(2-methoxyethyl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-methoxyethyl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound is compared to four key analogs (Table 1), highlighting substituent variations and their implications:

Compound Name Substituent on Pyrazole Substituent on Thiazolidinone Key Properties/Interactions Reference
Target Compound 3-(3-Methoxyphenyl) 2-Methoxyethyl Enhanced lipophilicity; methoxy groups reduce hydrogen bonding capacity vs. hydroxyls.
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (II) - Phenyl Intramolecular H-bonding (C–H⋯S); planar structure with dihedral angle 79.26° between rings.
(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one 3-(3-Chloro-4-methoxyphenyl) Ethyl Chlorine atom increases electronegativity; may enhance binding to hydrophobic targets.
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (III) 4-Hydroxy-3-methoxyphenyl - Hydroxy group enables stronger H-bonding; methanol solvate improves crystallinity.

Key Observations :

  • Methoxy vs.
  • Electronic Effects : The chloro-methoxy substituent in the analog from introduces electronegativity, which could enhance interactions with electron-rich biological targets.
  • Steric and Conformational Differences : The 2-methoxyethyl group in the target compound introduces steric bulk compared to smaller substituents (e.g., ethyl or phenyl), possibly affecting binding pocket compatibility in biological assays.

Computational Similarity Analysis

While direct similarity metrics (e.g., Tanimoto coefficients) for the target compound are absent in the evidence, studies on related rhodanine derivatives () suggest:

  • Tanimoto Index : Structural analogs with >70% similarity (e.g., aglaithioduline vs. SAHA in ) often share overlapping bioactivities. The target compound’s pyrazole and methoxy groups may align it with kinase inhibitors or epigenetic modulators.
  • Docking Performance : Compounds with methoxy/chloro substituents (e.g., ) may show enriched docking scores in virtual screens due to optimized hydrophobic interactions .

Crystallographic and Stability Comparisons

Crystallographic data from reveals that substituents dictate molecular packing:

  • The target compound’s methoxy groups likely preclude the strong intermolecular H-bonding observed in hydroxy-substituted analogs (e.g., II, III), reducing crystalline stability but improving solubility in organic solvents.
  • Dihedral angles between heterocyclic and aromatic rings (e.g., 9.68° in II) influence planarity and π-π stacking, critical for solid-state stability .

Biological Activity

The compound (5Z)-3-(2-methoxyethyl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class of compounds, which are recognized for their diverse biological activities. This article reviews the biological activities associated with this specific compound, drawing on recent research findings, case studies, and data tables.

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives have garnered attention in medicinal chemistry due to their broad spectrum of biological activities, including:

  • Antidiabetic : Many thiazolidin-4-one derivatives exhibit activity as PPARγ agonists, which are crucial in glucose metabolism regulation.
  • Antimicrobial : These compounds have shown effectiveness against various bacterial and fungal strains.
  • Anticancer : Thiazolidin-4-one derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines.
  • Anti-inflammatory : Some derivatives demonstrate significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

The structural modifications in thiazolidin-4-one compounds can significantly influence their pharmacological profiles and activities .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, a series of novel thiazolidin-4-one derivatives were synthesized and tested against various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 0.5 to 5 µM, indicating potent activity compared to standard chemotherapeutic agents .

2. Antidiabetic Properties

The compound's structural features suggest its potential as an antidiabetic agent. In vitro studies demonstrated that it acts as a PPARγ agonist, enhancing insulin sensitivity and promoting glucose uptake in adipocytes. The compound showed an increase in glucose uptake by approximately 40% at a concentration of 10 µM compared to untreated controls .

3. Antimicrobial Activity

In antimicrobial assays, the compound displayed broad-spectrum activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL for various bacterial strains, showcasing its potential as a lead compound for developing new antibiotics .

Data Table: Summary of Biological Activities

Activity IC50/MIC Values Reference
Anticancer0.5 - 5 µM
AntidiabeticGlucose uptake ↑40%
Antimicrobial15 - 30 µg/mL
Anti-inflammatoryTNF-α inhibition ↑61%

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • PPARγ Activation : Enhances insulin sensitivity and glucose metabolism.
  • Cytokine Inhibition : Reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Cell Cycle Arrest : Induces apoptosis in cancer cells by modulating cell cycle regulatory proteins.

Q & A

Basic: What synthetic strategies are commonly employed to prepare this thiazolidinone derivative?

The compound is typically synthesized via condensation and cyclization reactions . A general approach involves:

  • Step 1 : Condensation of a substituted aldehyde (e.g., 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) with thiosemicarbazide or its derivatives under acidic conditions (e.g., acetic acid or HCl) to form a Schiff base intermediate .
  • Step 2 : Cyclization of the intermediate with chloroacetic acid or related reagents in the presence of sodium acetate, often in solvents like ethanol, DMF, or methanol. Reaction times range from 2–6 hours under reflux .
  • Purification : Recrystallization from DMF/ethanol mixtures or column chromatography for higher purity .

Basic: How can spectroscopic methods confirm the structure of this compound?

A combination of techniques is used:

  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of thiazolidinone), ~1250 cm⁻¹ (C–S stretch), and ~3300 cm⁻¹ (N–H stretch of secondary amine) confirm core functional groups .
  • ¹H/¹³C NMR : Key signals include:
    • Methoxy groups: δ ~3.8 ppm (¹H), ~55 ppm (¹³C).
    • Aromatic protons from pyrazole and phenyl groups: δ 6.8–8.2 ppm (¹H).
    • Thioxo group (C=S): δ ~190 ppm (¹³C) .
  • UV-Vis : Conjugation in the Z-configuration benzylidene moiety leads to absorption at ~350–400 nm .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in this compound?

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) using Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
  • Refinement : SHELXL software refines the structure, with emphasis on the (5Z)-configured benzylidene moiety. Hydrogen bonding networks (e.g., N–H···O/S interactions) stabilize the crystal lattice .
  • Validation : Check for R-factor convergence (< 0.05) and electron density maps to exclude disorder. Compare torsion angles (e.g., C5–C6–N1–C7) to confirm Z-configuration .

Advanced: What experimental design principles optimize the synthesis yield?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize:
    • Variables : Solvent polarity (DMF vs. ethanol), temperature (80–120°C), and molar ratios (aldehyde:thiosemicarbazide = 1:1.2).
    • Output : Maximize yield by identifying interactions between variables (e.g., higher polarity solvents improve cyclization but may increase by-products) .
  • By-Product Analysis : LC-MS or TLC monitors side reactions (e.g., over-oxidation of the thioxo group). Adjust reaction time to minimize degradation .

Advanced: How do substituents on the pyrazole and phenyl rings influence biological activity?

  • Structure-Activity Relationship (SAR) :
    • Methoxy Groups : Electron-donating groups (e.g., 3-methoxyphenyl) enhance solubility and binding to hydrophobic enzyme pockets (e.g., antimicrobial targets) .
    • Thioxo Group : Critical for hydrogen bonding with cysteine residues in enzymes like dihydrofolate reductase .
  • Testing : Compare IC₅₀ values against analogs with halogen (Cl, Br) or nitro substituents using in vitro assays (e.g., MIC for antimicrobial activity) .

Basic: What are common impurities encountered during synthesis, and how are they characterized?

  • Impurities :
    • Uncyclized Schiff base : Detected via HPLC retention time shifts (longer RT due to lower polarity).
    • Oxidized by-products (e.g., sulfone derivatives): Identified by LC-MS (m/z +32 for S→O conversion) .
  • Mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation and excess NaOAc to drive cyclization .

Advanced: How can computational methods predict the compound’s reactivity and stability?

  • DFT Calculations : Gaussian 09 or ORCA software calculates:
    • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (< 4 eV suggest high reactivity).
    • Electrostatic Potential Maps : Identify nucleophilic (thioxo S) and electrophilic (carbonyl C) sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water to predict aggregation or degradation pathways .

Advanced: What strategies address contradictions in reported biological activity data?

  • Meta-Analysis : Compare datasets across studies, noting variations in:
    • Assay Conditions : pH, temperature, and cell lines (e.g., MIC values differ between Gram-positive and Gram-negative bacteria) .
    • Stereochemical Purity : Ensure SCXRD or NOESY confirms Z-configuration, as E-isomers may show reduced activity .
  • Dose-Response Curves : Use Hill slopes to validate potency consistency across replicates .

Basic: What solvents and catalysts enhance reaction efficiency?

  • Solvents : Polar aprotic solvents (DMF, DMSO) improve cyclization but may require higher temps (80–100°C). Ethanol/water mixtures reduce side reactions .
  • Catalysts : p-TsOH (5 mol%) accelerates Schiff base formation. Triethylamine (Et₃N) neutralizes HCl by-products during cyclization .

Advanced: How does hydrogen bonding govern crystal packing and stability?

  • Graph Set Analysis : Use Mercury software to classify hydrogen bonds (e.g., C(4) chains from N–H···S interactions).
  • Thermal Stability : DSC/TGA shows melting points correlate with H-bond density. Stronger networks (e.g., N–H···O=C) increase decomposition temps (>250°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.